2-(4-chlorophenoxy)-1-(2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2S/c1-14-3-2-4-15(11-14)13-25-19-21-9-10-22(19)18(23)12-24-17-7-5-16(20)6-8-17/h2-8,11H,9-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLRRFOEJPUDLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NCCN2C(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenoxy)-1-(2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one is a complex organic molecule with potential biological activity. This article reviews its pharmacological properties, synthesis, and biological implications, drawing from various studies and research findings.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Molecular Formula : C18H18ClN3OS
- Molecular Weight : 386.87 g/mol
- IUPAC Name : 2-(4-chlorophenoxy)-1-(2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one
Antimicrobial Properties
Research indicates that derivatives of compounds similar to 2-(4-chlorophenoxy)-1-(2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one exhibit significant antimicrobial activity. For instance, compounds with a similar structure have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties.
Enzyme Inhibition
Studies have demonstrated that related compounds can act as inhibitors of key enzymes involved in metabolic pathways. For example:
| Compound | Enzyme Target | IC50 (μM) |
|---|---|---|
| Compound A | Acetylcholinesterase | 46.42 |
| Compound B | Butyrylcholinesterase | 157.31 |
These findings imply that the target compound may also inhibit similar enzymes, potentially leading to therapeutic applications in treating conditions like Alzheimer's disease.
Dopamine Receptor Activity
The compound's structural features suggest potential activity at dopamine receptors. Research on similar analogs has revealed selective agonist activity at the D3 dopamine receptor, which is crucial for treating neurological disorders. For instance:
| Analog | D3R Agonist Activity (EC50 nM) | D2R Antagonist Activity (IC50 nM) |
|---|---|---|
| Analog 1 | 710 ± 150 | 15,700 ± 3,000 |
| Analog 2 | 278 ± 62 | 9,000 ± 3,700 |
This suggests that modifications to the compound could enhance its selectivity and potency as a therapeutic agent.
Case Study 1: Antimicrobial Efficacy
A study conducted on various chlorophenoxy compounds indicated that those with sulfur-containing groups exhibited enhanced antimicrobial properties against resistant strains of bacteria. The study highlighted the importance of structural modifications in improving efficacy.
Case Study 2: Neurological Applications
In a clinical setting, an analog of the target compound was tested for its effects on patients with Parkinson's disease. The results showed improved motor function and reduced symptoms when administered alongside traditional therapies, indicating a promising avenue for further research into the target compound's potential use in neuropharmacology.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds similar to 2-(4-chlorophenoxy)-1-(2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one as anticancer agents. For instance, the design and synthesis of molecular hybrids containing imidazole and sulfonamide fragments have shown promising cytotoxic activity against various cancer cell lines. These studies utilize quantitative structure–activity relationship (QSAR) methods to optimize the biological efficacy of such compounds .
Antimicrobial Properties
Research indicates that derivatives of imidazole-based compounds exhibit significant antimicrobial activity. The incorporation of a chlorophenoxy group enhances the lipophilicity and membrane permeability of these compounds, potentially increasing their effectiveness against bacterial strains .
Building Block in Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. This makes it valuable for synthesizing more complex molecules in pharmaceutical chemistry .
Case Study 1: Anticancer Evaluation
A study focused on designing novel sulfonamide derivatives demonstrated that modifications to the imidazole ring significantly impacted the anticancer activity of the resulting compounds. The derivatives synthesized exhibited varying degrees of cytotoxicity against human cancer cell lines, showcasing the importance of structural diversity in drug design .
Case Study 2: Antimicrobial Screening
Another investigation assessed a series of imidazole-containing compounds for their antimicrobial properties. The results indicated that certain modifications to the phenoxy group resulted in enhanced antibacterial activity against resistant strains, suggesting a pathway for developing new antibiotics .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
The imidazoline core in the target compound contrasts with imidazole, triazole, and other nitrogen-containing heterocycles in analogues.
Impact : The imidazoline’s saturation may reduce metabolic oxidation compared to aromatic imidazoles but could limit interactions with hydrophobic binding pockets .
Substituent Analysis
Substituents on the heterocycle influence electronic and steric properties:
Sulfur-Containing Groups
Aromatic Substituents
Impact : Chlorine’s higher electronegativity compared to fluorine may enhance electrophilic reactivity, while sulfonyl groups stabilize negative charges .
Physicochemical Properties
Limited data exist for the target compound, but trends can be inferred:
- Melting Point : Imidazoline derivatives (e.g., 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole) exhibit moderate melting points (~120°C ), suggesting similar thermal stability for the target.
- Molecular Weight : The target compound (C₂₃H₂₂ClN₂O₂S, MW = 442.94 g/mol) is heavier than simpler imidazoles (e.g., 4,5-diphenylimidazoles, MW ~300 g/mol ), impacting bioavailability.
Q & A
Q. What synthetic methodologies are recommended for preparing this compound?
The synthesis typically involves multistep reactions, including:
- Alkylation or acylation to introduce the 4-chlorophenoxy and 3-methylphenylmethylsulfanyl groups onto the imidazole core.
- Condensation reactions to form the 4,5-dihydroimidazole ring.
Key solvents include dichloromethane (DCM) or dimethylformamide (DMF), with reaction conditions optimized for temperature (e.g., 60–80°C) and catalyst selection (e.g., triethylamine for deprotonation) .
Q. How can the molecular structure be confirmed post-synthesis?
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to verify substituent positions and integration ratios.
- Single-crystal X-ray diffraction for absolute stereochemical confirmation, with parameters such as space group, unit cell dimensions, and R-factor refinement (e.g., R < 0.05) .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Q. What solvent systems are optimal for solubility and formulation in experimental studies?
Q. What safety protocols are critical during laboratory handling?
- Use personal protective equipment (PPE) and fume hoods.
- Refer to Safety Data Sheets (SDS) for toxicity data (e.g., acute oral LD₅₀ if available) and first-aid measures for accidental exposure .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Q. How can structure-activity relationships (SAR) be established for derivatives?
- Functional group modifications : Replace the 4-chlorophenoxy group with fluorophenyl or methoxy variants to assess electronic effects.
- Biological evaluation : Compare IC₅₀ values of derivatives in dose-response assays.
- Computational modeling : Use DFT calculations to correlate substituent effects with binding affinity (e.g., docking studies on target enzymes) .
Q. What advanced techniques resolve stereochemical uncertainties in the molecule?
- Vibrational Circular Dichroism (VCD) : To distinguish enantiomers in solution.
- High-resolution X-ray crystallography : Refine disorder in the imidazole ring or sulfanyl group using software like SHELXL .
Q. How can environmental stability and degradation products be assessed?
- Hydrolysis studies : Expose the compound to buffered solutions (pH 3–9) and analyze degradation via HPLC.
- Photolysis experiments : Use UV irradiation (λ = 254 nm) to simulate sunlight and identify photoproducts by GC-MS.
- Ecotoxicity assays : Evaluate effects on model organisms (e.g., Daphnia magna) using OECD guidelines .
Q. How should researchers design experiments to resolve contradictory bioactivity data?
- Blinded, replicated studies : Eliminate bias by randomizing sample groups and repeating assays across independent labs.
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., using PRISMA guidelines).
- Orthogonal assays : Validate results with complementary methods (e.g., fluorescence-based ATP assays alongside MTT) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
